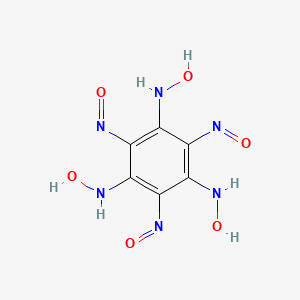
Hexahydroxyiminocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydroxyiminocyclohexane, also known as cyclohexanone oxime, is an organic compound with the molecular formula C₆H₁₁NO. It is a colorless solid that plays a crucial role as an intermediate in the production of nylon 6, a widely used polymer. This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group derived from hydroxylamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexahydroxyiminocyclohexane can be synthesized through the condensation reaction between cyclohexanone and hydroxylamine. The reaction proceeds as follows:
C6H10CO+H2NOH→C6H10C=NOH+H2O
This reaction typically requires acidic or basic conditions to facilitate the condensation process .
Industrial Production Methods: An alternative industrial route involves the reaction of cyclohexane with nitrosyl chloride, which is a free radical reaction. This method is advantageous because cyclohexane is more cost-effective than cyclohexanone .
Analyse Des Réactions Chimiques
Types of Reactions: Hexahydroxyiminocyclohexane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the conditions and reagents used.
Reduction: The compound can be reduced by sodium amalgam to produce cyclohexylamine.
Substitution: It can undergo substitution reactions where the oxime group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium amalgam is a typical reducing agent used for this compound.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
Hexahydroxyiminocyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the production of ε-caprolactam.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Mécanisme D'action
The mechanism by which hexahydroxyiminocyclohexane exerts its effects involves the interaction of its oxime group with various molecular targets. In the Beckmann rearrangement, the oxime group undergoes a migration to form an amide, which is a crucial step in the synthesis of ε-caprolactam. This reaction involves the formation of a cyclic intermediate, which then rearranges to produce the final product .
Comparaison Avec Des Composés Similaires
Hexahydroxyiminocyclohexane can be compared with other oxime compounds, such as:
Acetoxime: Similar in structure but derived from acetone.
Benzaldoxime: Derived from benzaldehyde and has different reactivity due to the aromatic ring.
Butanone oxime: Derived from butanone and used in similar applications.
Uniqueness: this compound is unique due to its role in the production of nylon 6, which is not a common application for other oxime compounds. Its ability to undergo the Beckmann rearrangement efficiently makes it particularly valuable in industrial applications .
Propriétés
Formule moléculaire |
C6H6N6O6 |
|---|---|
Poids moléculaire |
258.15 g/mol |
Nom IUPAC |
N-[3,5-bis(hydroxyamino)-2,4,6-trinitrosophenyl]hydroxylamine |
InChI |
InChI=1S/C6H6N6O6/c13-7-1-2(8-14)4(10-16)6(12-18)5(11-17)3(1)9-15/h7,10-11,13,16-17H |
Clé InChI |
WTAMEWBCGLRBIF-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1N=O)NO)N=O)NO)N=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11091311.png)
![3H-Isobenzofuran-1-one, 3-[4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl]-](/img/structure/B11091313.png)
![2-[(2,4-dichlorophenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole](/img/structure/B11091314.png)
![methyl 2-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,3,3-trifluoro-2-[(trifluoroacetyl)amino]propanoate](/img/structure/B11091316.png)
![1-(4-chlorophenyl)-4-hydroxy-7-(3-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11091317.png)

![1-(4-methoxyphenyl)-7-methyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11091328.png)
![3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11091333.png)
![(2-Chloro-4,5-difluorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11091340.png)
![N-(4-methoxyphenyl)-2-(3-thioxo-6,7-dihydro-3H-pyrrolo[2,1-c][1,2,4]triazol-2(5H)-yl)acetamide](/img/structure/B11091343.png)
![Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate](/img/structure/B11091345.png)
![3-(1,3-benzodioxol-5-yl)-2-nitro-3H-benzo[f]chromene](/img/structure/B11091352.png)
![3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(4-chlorobenzyl)pyrrolidine-2,5-dione](/img/structure/B11091355.png)
![6-Amino-4-(3-hydroxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11091358.png)
